methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1427503-98-7
VCID: VC3418182
InChI: InChI=1S/C10H10N2O2/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
SMILES: CC1=C2C=CNC2=NC=C1C(=O)OC
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

CAS No.: 1427503-98-7

Cat. No.: VC3418182

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate - 1427503-98-7

Specification

CAS No. 1427503-98-7
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Standard InChI Key WXZTVVUTPRBJCV-UHFFFAOYSA-N
SMILES CC1=C2C=CNC2=NC=C1C(=O)OC
Canonical SMILES CC1=C2C=CNC2=NC=C1C(=O)OC

Introduction

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound features a methyl group at the 4-position of the pyrrole ring and a carboxylate ester functionality at the 5-position. Despite limited specific information available directly on this compound, its structure and potential applications can be inferred from related compounds within the same family.

Synthesis and Preparation

The synthesis of methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. These may include the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the methyl group and esterification at the 5-position. Specific reaction conditions and yields can vary based on the chosen synthetic route.

Biological Activities and Applications

Derivatives of pyrrolo[2,3-b]pyridine compounds have shown significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), which are targets for cancer therapy . While specific data on methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is limited, its structural similarity to other active compounds suggests potential applications in medicinal chemistry, especially in the development of anticancer agents.

Research Findings and Future Directions

Research on pyrrolo[2,3-b]pyridine derivatives highlights their potential as scaffolds for drug discovery. Modifications to the structure, such as altering substituents on the pyrrole or pyridine rings, can enhance biological activity . Future studies on methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate could focus on optimizing its structure for improved potency against specific cancer cell lines or other therapeutic targets.

Comparison with Related Compounds

Compound NameStructureSimilarityUnique Features
Methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylateSimilar fused ring systemHighBromine at the 3-position
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateSimilar fused ring systemHighChlorine at the 4-position
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylateBasic pyrrolo[2,3-b]pyridine structureModerateNo additional substituents

This comparison highlights the structural similarities and differences among pyrrolo[2,3-b]pyridine derivatives, which can influence their biological activities.

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